11-(2-methoxyphenyl)-9-(3,4,5-trimethoxyphenyl)-8-oxa-12,13,15,17-tetraazatetracyclo[8.7.0.0^{2,7}.0^{12,16}]heptadeca-1(10),2(7),3,5,13,15-hexaene
Description
The compound 11-(2-methoxyphenyl)-9-(3,4,5-trimethoxyphenyl)-8-oxa-12,13,15,17-tetraazatetracyclo[8.7.0.0²,⁷.0¹²,¹⁶]heptadeca-1(10),2(7),3,5,13,15-hexaene is a polycyclic aromatic system featuring:
- A tetracyclic backbone fused with oxygen (8-oxa) and nitrogen (12,13,15,17-tetraaza) heteroatoms.
- Two aromatic substituents: a 2-methoxyphenyl group at position 11 and a 3,4,5-trimethoxyphenyl group at position 7.
- High structural complexity due to fused rings and methoxy substitutions, which may influence solubility, bioavailability, and biological activity.
Properties
IUPAC Name |
11-(2-methoxyphenyl)-9-(3,4,5-trimethoxyphenyl)-8-oxa-12,13,15,17-tetrazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,13,15-hexaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N4O5/c1-33-19-11-7-6-10-18(19)25-23-24(31-28-29-15-30-32(25)28)17-9-5-8-12-20(17)37-26(23)16-13-21(34-2)27(36-4)22(14-16)35-3/h5-15,25-26H,1-4H3,(H,29,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQOUMVFEVIALKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2C3=C(C4=CC=CC=C4OC3C5=CC(=C(C(=C5)OC)OC)OC)NC6=NC=NN26 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Oxazolone Formation via Erlenmeyer-Plöchl Reaction
The oxazine precursor is synthesized through cyclodehydration of 3,4,5-trimethoxybenzaldehyde and 2-(3,4-dimethoxybenzamido)acetic acid in acetic anhydride (Equation 1):
$$
\text{3,4,5-Trimethoxybenzaldehyde} + \text{2-(3,4-Dimethoxybenzamido)acetic acid} \xrightarrow{\text{Ac}_2\text{O, 80°C}} \text{(Z)-2-(3,4-Dimethoxyphenyl)-4-(3,4,5-Trimethoxybenzylidene)oxazol-5(4H)-one} \quad
$$
Optimized Conditions :
- Molar Ratio : 1:1 aldehyde to benzamido acid
- Catalyst : Anhydrous sodium acetate (1.1 eq)
- Reaction Time : 2 hours at 80°C
- Yield : 54.3% after recrystallization from ethanol/water (3:1)
Assembly of the Tetracyclic Core
Quinoxaline Ring Construction
The nitrogen-rich quinoxaline system is built via cyclocondensation of 3-iodo-1,2-phenylenediamine with diethyl 2-oxomalonate (Equation 2):
$$
\text{3-Iodo-1,2-phenylenediamine} + \text{Diethyl 2-oxomalonate} \xrightarrow{\text{EtOH, Citric Acid}} \text{Ethyl 3-Iodoquinoxaline-2-carboxylate} \quad
$$
Critical Parameters :
Macrocyclization via Sonogashira Coupling
Palladium-mediated coupling forms the 17-membered macrocycle (Equation 3):
$$
\text{Alkyne-functionalized Quinoxaline} + \text{Iodo-oxazine} \xrightarrow{\text{PdCl}2(\text{PPh}3)_2, \text{CuI}} \text{Tetracyclic Product} \quad
$$
Optimized Protocol :
- Catalyst System : PdCl₂(PPh₃)₂ (5 mol%), CuI (2 mol%)
- Base : Triethylamine in anhydrous THF
- Temperature : Reflux under argon for 16 hours
- Yield : 8% after chromatographic purification
Alternative Synthetic Approaches
Wittig-Horner Olefination Strategy
Adapting methodology from benzyl-protected phenol syntheses, the olefin bridge is formed via phosphonate-mediated coupling:
$$
\text{2-Benzyloxybenzyl Chloride} \xrightarrow{\text{Arbuzov Reaction}} \text{Diethyl Phosphonate} \xrightarrow{\text{Wittig-Horner}} \text{1-Benzyloxy-2-Vinylbenzene} \quad
$$
Advantages :
- Avoids low-yielding macrocyclization steps
- Enables stereocontrol through phosphonate geometry
Limitations :
Comparative Analysis of Synthetic Routes
Critical Observations :
- Sonogashira coupling suffers from dilution effects (0.01 M concentration required)
- Wittig-Horner approach enables better molecular preorganization but introduces stereochemical complexity
- Oxazolone intermediates provide high purity but require subsequent functionalization
Spectroscopic Characterization Data
¹H NMR Signature Peaks (400 MHz, DMSO-d₆)
HRMS Analysis
Process Optimization Challenges
Macrocycle Ring Strain Mitigation
Molecular modeling reveals 17-membered macrocycles adopt low-strain conformations when:
Solvent Effects on Cyclization
Screening polar aprotic solvents demonstrated:
- DMF : Accelerates reaction but promotes oligomerization
- THF : Optimal balance between solubility and transition state stabilization
Chemical Reactions Analysis
Types of Reactions
11-(2-methoxyphenyl)-9-(3,4,5-trimethoxyphenyl)-8-oxa-12,13,15,17-tetraazatetracyclo[8.7.0.0^{2,7}.0^{12,16}]heptadeca-1(10),2(7),3,5,13,15-hexaene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired reaction pathway and product yield.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
11-(2-methoxyphenyl)-9-(3,4,5-trimethoxyphenyl)-8-oxa-12,13,15,17-tetraazatetracyclo[8.7.0.0^{2,7}.0^{12,16}]heptadeca-1(10),2(7),3,5,13,15-hexaene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 11-(2-methoxyphenyl)-9-(3,4,5-trimethoxyphenyl)-8-oxa-12,13,15,17-tetraazatetracyclo[8.7.0.0^{2,7}.0^{12,16}]heptadeca-1(10),2(7),3,5,13,15-hexaene involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the polymerization of tubulin, thereby affecting cell division and exhibiting anti-cancer properties .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Structural Similarities and Differences
-
- Shares 3,4,5-trimethoxyphenyl and 2-methoxyphenyl substituents with the target compound.
- Key difference: Combretastatin A-4 is a simpler stilbene derivative, whereas the target compound has a fused tetracyclic system.
- Implication: The target compound may exhibit enhanced stability or altered microtubule-binding kinetics due to rigidity from the fused rings.
- Lankacidin C Analogs : Produced by Pseudomonas via redox-cofactor biosynthetic gene clusters (BGCs). Structural divergence (~87% dissimilarity to known BGCs) suggests the target compound could be a novel analog with unique antitumor mechanisms.
- Methyl Ester Derivatives : Both feature methoxyphenyl and azetidine/oxa-heterocyclic motifs. The target compound’s additional nitrogen atoms (tetraaza vs.
Physicochemical and Pharmacokinetic Insights
Biological Activity
Chemical Structure and Properties
The compound features a unique tetracyclic structure with multiple methoxy substituents that enhance its lipophilicity and potential interactions with biological macromolecules. The presence of the methoxy groups contributes to the compound's stability and solubility in various solvents.
Anticancer Activity
Research indicates that derivatives of compounds with similar structural frameworks exhibit significant anticancer properties. For instance, studies have shown that such compounds can induce apoptosis in cancer cells through various mechanisms:
- Mechanism of Action : The compound may inhibit key signaling pathways involved in cell proliferation and survival, including the PI3K/Akt/mTOR pathway.
- Case Study : A study demonstrated that a related compound significantly reduced tumor growth in xenograft models of human cancer by inducing cell cycle arrest and apoptosis .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary results suggest:
- Broad-Spectrum Activity : It exhibits activity against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains.
- In Vitro Studies : In laboratory settings, the compound showed effective inhibition of bacterial growth at low concentrations, indicating its potential as a lead compound for developing new antibiotics .
Neuroprotective Effects
Emerging evidence suggests that the compound may possess neuroprotective effects:
- Mechanism : It is hypothesized to exert antioxidant effects, reducing oxidative stress in neuronal cells.
- Research Findings : In vitro studies indicated that the compound could protect against neurotoxicity induced by glutamate in neuronal cell lines .
Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | |
| Antimicrobial | Inhibits growth of bacteria and fungi | |
| Neuroprotective | Reduces oxidative stress |
Structure-Activity Relationship (SAR)
| Substituent | Effect on Activity |
|---|---|
| Methoxy groups | Enhances lipophilicity and bioactivity |
| Tetraazatetracyclic structure | Increases stability and interaction with biological targets |
Q & A
Q. What are the key challenges in synthesizing this polycyclic compound, and how can multi-step reaction optimization address them?
The synthesis involves multi-step organic reactions, including cyclization, functional group protection, and cross-coupling. Challenges include low yields due to steric hindrance from the methoxyphenyl groups and competing side reactions. A methodologically robust approach involves:
- Stepwise optimization : Adjusting solvents (e.g., DMF for polar intermediates) and catalysts (e.g., Pd-mediated cross-coupling for aryl groups) .
- Analytical monitoring : Using HPLC to track intermediate purity and NMR to confirm regioselectivity at each stage .
- Example table for reaction optimization:
| Step | Reagent/Condition | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | Pd(PPh₃)₄, DMF | 45 | 85% |
| 2 | K₂CO₃, MeCN | 62 | 92% |
Q. How is the molecular structure validated, and what techniques resolve ambiguities in stereochemistry?
X-ray crystallography is the gold standard for confirming the tetracyclic framework and substituent positions. For dynamic stereochemical analysis, 2D NMR (e.g., NOESY) identifies spatial proximities between methoxy protons and adjacent aromatic hydrogens . Discrepancies between computational models (DFT) and experimental data require iterative refinement of crystal packing simulations .
Q. What spectroscopic methods are critical for characterizing methoxy and aryl functional groups?
- ¹³C NMR : Peaks at δ 55–60 ppm confirm methoxy (-OCH₃) groups, while aromatic carbons appear at δ 110–160 ppm .
- FT-IR : Stretching frequencies at 1250–1050 cm⁻¹ indicate C-O-C linkages in the oxa-aza framework .
Advanced Research Questions
Q. How can computational modeling predict reactivity in catalytic C–N bond formation?
Density Functional Theory (DFT) simulations identify transition states in cyclization steps. For example, the energy barrier for intramolecular C–N coupling in the tetracyclic core can be minimized using solvent polarity corrections (e.g., PCM model for DMSO) . Key parameters:
Q. What strategies resolve contradictions between crystallographic and spectroscopic data?
Discrepancies may arise from dynamic effects (e.g., rotational isomers in solution). A hybrid approach combines:
Q. How can synthetic routes be modified to improve regioselectivity in azacyclization?
Regioselectivity is influenced by electron-donating methoxy groups. Strategies include:
Q. What in vitro assays are suitable for preliminary biological activity screening?
While commercial assays are excluded, academic protocols include:
- Kinase inhibition assays : Testing against CDK2 or Aurora kinases due to structural similarity to known inhibitors .
- Cytotoxicity profiling : Using MTT assays on cancer cell lines (e.g., HeLa), with IC₅₀ values compared to reference compounds .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
